Cas no 205527-00-0 (5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside)
5,6,7,4'-Tetrahydroxyflavonol-3-O-rutinoside is a flavonoid glycoside characterized by its hydroxylated flavonol core conjugated with a rutinoside moiety. This compound exhibits notable antioxidant properties due to its multiple phenolic hydroxyl groups, which scavenge reactive oxygen species and chelate metal ions. Its structural features contribute to potential anti-inflammatory and vasoprotective effects, making it relevant in biochemical and pharmacological research. The rutinoside sugar moiety enhances solubility and bioavailability, facilitating its study in cellular and in vivo models. Analytical methods such as HPLC and LC-MS are commonly employed for its identification and quantification. This compound serves as a valuable reference standard in natural product chemistry and nutraceutical investigations.

205527-00-0 structure
商品名:5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside 化学的及び物理的性質
名前と識別子
-
- 6-Hydroxykaempferol 3-beta-rutinoside
- 5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside
- 5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside
- 4',5,6,7-Tetrahydroxyflavonol 3-rutinoside
- Q27134753
- 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-
- 205527-00-0
- E87176
- CS-0140288
- CHEBI:66215
- FS-7273
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- HY-N8191
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- CHEMBL449793
- AKOS040760237
- 3-[[6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 6-Hydroxykaempferol 3-rutinoside
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one
- DA-70308
-
- インチ: 1S/C27H30O16/c1-8-15(30)20(35)22(37)26(40-8)39-7-13-17(32)21(36)23(38)27(42-13)43-25-19(34)14-12(6-11(29)16(31)18(14)33)41-24(25)9-2-4-10(28)5-3-9/h2-6,8,13,15,17,20-23,26-33,35-38H,7H2,1H3/t8-,13+,15-,17+,20+,21-,22+,23+,26+,27-/m0/s1
- InChIKey: QYRJNVCANQPMCH-QGAVNTNWSA-N
- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O)O)OC1C(C2C(=C(C(=CC=2OC=1C1C=CC(=CC=1)O)O)O)O)=O
計算された属性
- せいみつぶんしりょう: 610.15338487 g/mol
- どういたいしつりょう: 610.15338487 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 水素結合受容体数: 16
- 重原子数: 43
- 回転可能化学結合数: 6
- 複雑さ: 1020
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- ぶんしりょう: 610.5
- トポロジー分子極性表面積: 266
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1311-5 mg |
6-Hydroxykaempferol 3-beta-rutinoside |
205527-00-0 | 5mg |
¥4179.00 | 2022-04-26 | ||
Cooke Chemical | M3627757-5mg |
6-Hydroxykaempferol3-β-rutinoside |
205527-00-0 | ≥98% | 5mg |
RMB 2400.00 | 2025-02-21 | |
TargetMol Chemicals | TN1311-10mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 10mg |
¥ 4280 | 2023-09-15 | |
TargetMol Chemicals | TN1311-1mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 1mg |
¥ 1300 | 2024-07-24 | ||
TargetMol Chemicals | TN1311-1 mL * 10 mM (in DMSO) |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
TargetMol Chemicals | TN1311-10 mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 10mg |
¥ 4,280 | 2023-07-11 | |
TargetMol Chemicals | TN1311-1mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 1mg |
¥ 1300 | 2024-07-20 |
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside 関連文献
-
2. Book reviews
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
205527-00-0 (5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside) 関連製品
- 2201783-12-0(2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine)
- 213765-94-7(7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-)
- 1346600-56-3(Butopamine-d4 Hydrochloride)
- 1806422-18-3(2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine)
- 519055-66-4(2-(propan-2-yl)-1,3-thiazole-5-sulfonamide)
- 2113049-57-1(1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile)
- 1807100-05-5(3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde)
- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)
- 921810-61-9(2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide)
- 2172533-92-3(3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:205527-00-0)6-Hydroxykaempferol 3-β-rutinoside

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ